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Compound of Interest

Compound Name: GSK840

Cat. No.: B10814840 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive analysis of the kinase selectivity profile of GSK840, a potent inhibitor of

Receptor-Interacting Protein Kinase 3 (RIPK3). The information is compiled from publicly

available experimental data to facilitate an objective comparison with other kinase inhibitors.

GSK840 has been identified as a highly potent and selective small-molecule inhibitor of RIPK3,

a key kinase involved in the necroptosis cell death pathway. It binds to the RIPK3 kinase

domain with a high affinity and effectively inhibits its kinase activity. This guide summarizes the

quantitative data on its selectivity, details the experimental methodologies used for this

determination, and provides visual representations of relevant pathways and workflows.

Selectivity Profile of GSK840
GSK840 demonstrates remarkable selectivity for RIPK3 over a broad spectrum of other human

kinases. In a comprehensive screen against 300 different protein kinases, GSK840 displayed

minimal off-target activity, highlighting its specificity. The inhibitory activity of GSK840 against

its primary target, RIPK3, is in the sub-nanomolar range, indicating a high degree of potency.
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Kinase IC50 (nM) - Binding
IC50 (nM) - Kinase
Activity

Reference

RIPK3 0.9 0.3

RIPK1
No significant

inhibition

No significant

inhibition

Table 1: Inhibitory Activity of GSK840 against RIPK3 and RIPK1.

When assayed at a concentration of 1 µM, GSK840 showed the most favorable selectivity

profile when compared to two other structurally distinct RIPK3 inhibitors, GSK'843 and

GSK'872, against a panel of 300 human protein kinases. This high specificity minimizes the

potential for off-target effects, making GSK840 a valuable tool for studying the specific roles of

RIPK3 in cellular processes and a promising candidate for therapeutic development.

Experimental Protocols
The selectivity of GSK840 was determined using well-established in vitro kinase assay

methodologies. The primary assays used to characterize its inhibitory activity and selectivity

were the ADP-Glo™ Kinase Assay and a broad kinase panel screening platform, likely a

service similar to KINOMEscan®.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The enzymatic activity of purified recombinant human RIPK3 was measured in the presence of

varying concentrations of GSK840. The ADP-Glo™ Kinase Assay is a luminescent assay that

quantifies the amount of ADP produced during the kinase reaction. The assay is performed in

two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second,

the ADP is converted to ATP, which is then detected in a luciferase-based reaction, generating

a luminescent signal that is proportional to the kinase activity. The IC50 values, representing

the concentration of the inhibitor required to reduce kinase activity by 50%, were then

calculated from the dose-response curves.

Kinase Selectivity Profiling (KINOMEscan® as a
representative example)
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To assess the broader selectivity of GSK840, a competitive binding assay platform such as

KINOMEscan® is typically employed. This method involves testing the ability of the compound

to displace a proprietary, immobilized, active-site directed ligand from a large panel of purified

human kinases. The amount of kinase bound to the immobilized ligand is quantified using

quantitative PCR (qPCR) for a DNA tag that is fused to each kinase. The results are reported

as the percentage of the kinase that remains bound to the immobilized ligand in the presence

of the test compound, from which dissociation constants (Kd) or percent inhibition at a given

concentration can be determined. This high-throughput screening method allows for a

comprehensive assessment of the inhibitor's specificity across the human kinome.

Visualizing the Mechanism and Workflow
To further illustrate the context of GSK840's action and the experimental approach to determine

its selectivity, the following diagrams are provided.
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Simplified Necroptosis Signaling Pathway
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Caption: GSK840 inhibits the necroptosis pathway by targeting RIPK3.
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Kinase Selectivity Profiling Workflow
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Caption: Workflow for determining kinase inhibitor selectivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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